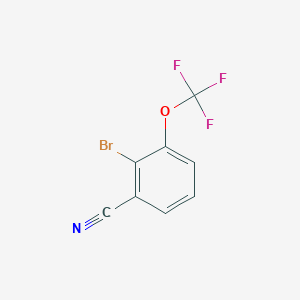
2-Bromo-3-(trifluoromethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3BrF3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethoxy group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)benzonitrile typically involves multi-step reactions. One common method starts with the nitration of m-fluorobenzotrifluoride, followed by bromination, reduction, deamination, separation, and hydrolysis to obtain the target product . Another approach involves the use of N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures, followed by further reactions to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Bromo-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding aniline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Bromo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
類似化合物との比較
Similar Compounds
2-Bromo-5-(trifluoromethoxy)benzonitrile: Similar structure but with the trifluoromethoxy group at the fifth position.
3-Bromo-4-(trifluoromethoxy)benzonitrile: Similar structure but with the trifluoromethoxy group at the fourth position.
3-(Trifluoromethyl)benzonitrile: Lacks the bromine atom but has a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
2-Bromo-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for various synthetic applications.
特性
分子式 |
C8H3BrF3NO |
|---|---|
分子量 |
266.01 g/mol |
IUPAC名 |
2-bromo-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3H |
InChIキー |
HWQYVBAZYZLPJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


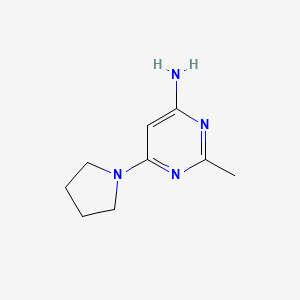

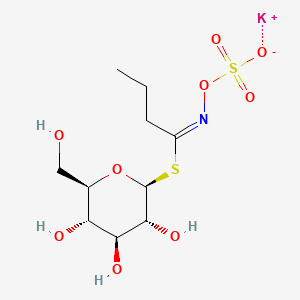
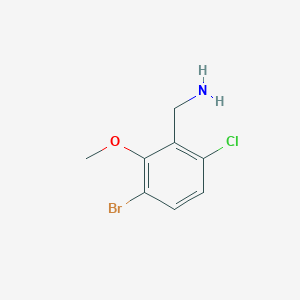

![1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[4-(1-oxooctadecyl)-1-piperazinyl]-3-quinolinecarboxylic Acid](/img/structure/B13431377.png)

![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
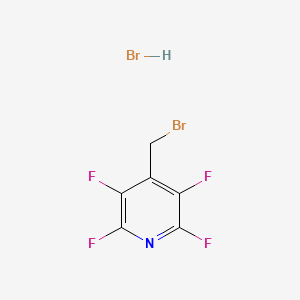
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

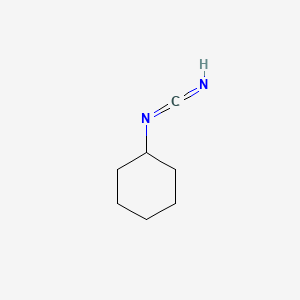
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)

